1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Physicochemical profiling Drug-likeness Kinase hinge binding

1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 521984-94-1) is a disubstituted 7-azaindole (1H-pyrrolo[2,3-b]pyridine) bearing an N1-methyl group and a C2-phenyl substituent. With a molecular weight of 208.26 g·mol⁻¹, a computed XLogP of 2.9, a topological polar surface area of 17.8 Ų, and zero hydrogen-bond donor atoms, this compound occupies a distinct physicochemical space among 7-azaindole building blocks.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 521984-94-1
Cat. No. B6596813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine
CAS521984-94-1
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCN1C(=CC2=C1N=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C14H12N2/c1-16-13(11-6-3-2-4-7-11)10-12-8-5-9-15-14(12)16/h2-10H,1H3
InChIKeyMCAXSKMYFNRNMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 521984-94-1): Core 7-Azaindole Building Block for Kinase-Targeted Synthesis


1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 521984-94-1) is a disubstituted 7-azaindole (1H-pyrrolo[2,3-b]pyridine) bearing an N1-methyl group and a C2-phenyl substituent [1]. With a molecular weight of 208.26 g·mol⁻¹, a computed XLogP of 2.9, a topological polar surface area of 17.8 Ų, and zero hydrogen-bond donor atoms, this compound occupies a distinct physicochemical space among 7-azaindole building blocks . It serves as a key synthetic intermediate in the preparation of therapeutically relevant kinase inhibitors including the selective Smad3 inhibitor SIS3 and dual mTOR/PI3K inhibitors [2][3].

Why 2-Phenyl-7-azaindole (CAS 10586-52-4) or 1-Methyl-7-azaindole (CAS 27257-15-4) Cannot Substitute for 1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine in Key Synthetic Sequences


Simply swapping the N1–H 2-phenyl analog (CAS 10586-52-4) or the C2-unsubstituted 1-methyl analog (CAS 27257-15-4) for the title compound introduces functionally consequential changes: the former retains a hydrogen-bond donor (HBD = 1) and a higher PSA (28.68 Ų) that alter solubility and membrane partitioning, while the latter lacks the C2-phenyl necessary for downstream C3 electrophilic trapping and for the key π–π interactions exploited in kinase inhibitor pharmacophores [1]. The title compound uniquely combines (i) N1-methyl protection that blocks pyrrole N–H reactivity and eliminates HBD capacity, and (ii) a C2-phenyl that directs electrophilic substitution exclusively to C3, enabling the regioselective syntheses of SIS3 and mTOR/PI3K inhibitors that are inaccessible from the mono-substituted building blocks [2][3].

1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 521984-94-1) Quantitative Differentiation Evidence: Physicochemical Property, Synthetic Utility, and Kinase Inhibitor Precursor Comparisons


Zero Hydrogen-Bond Donors vs. One HBD in 2-Phenyl-7-azaindole: Implications for Permeability and Kinase Hinge-Binding Mode

1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine possesses zero hydrogen-bond donor atoms, compared to one HBD for its direct N1–H analog 2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 10586-52-4) . The removal of the pyrrole N–H donor eliminates a key polarity element: the title compound exhibits a PSA of 17.82 Ų versus 28.68 Ų for the 2-phenyl analog, a 38% reduction that predicts superior passive membrane permeability based on the well-established PSA < 60 Ų threshold for oral bioavailability [1]. Furthermore, N-methylation abolishes the capacity of the 7-azaindole core to act as a bidentate hinge-binding H-bond donor in kinase active sites, a mode dominant in clinical 7-azaindole inhibitors such as vemurafenib. This alters selectivity profiles when the title compound is incorporated into elaborated kinase inhibitor structures [2].

Physicochemical profiling Drug-likeness Kinase hinge binding

Balanced Lipophilicity (XLogP 2.9) Positioned Between 1-Methyl-7-azaindole (XLogP 1.57) and 2-Phenyl-7-azaindole (LogP 3.23): Optimal Polarity Range for Fragment-Based and Cellular Screening Libraries

The title compound occupies a balanced lipophilicity window (XLogP 2.9) that is strategically positioned between the notably less lipophilic 1-methyl-7-azaindole (CAS 27257-15-4, XLogP 1.57) and the more lipophilic 2-phenyl-7-azaindole (CAS 10586-52-4, LogP 3.23) [1]. With a LogP of 2.9–3.2, the compound falls within the optimal range of 1–3 recommended for fragment-based lead discovery and within the drug-like space (LogP < 5). The 1-methyl analog's LogP of 1.57 may limit membrane partitioning, while the 2-phenyl analog's LogP of 3.23 approaches the upper limit associated with increased promiscuity and poor aqueous solubility [2]. The title compound's intermediate lipophilicity offers a pragmatic starting point for further SAR expansion without requiring early-stage polarity correction.

Lipophilicity optimization Fragment-based drug discovery Cellular permeability

Validated Key Intermediate for SIS3 (Smad3 Inhibitor, IC₅₀ = 3 µM): C3-Iodo Derivative Enables the Only Published Convergent Synthesis of This Widely Used Chemical Biology Tool

The title compound is the direct precursor to 3-iodo-1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine, which is the indispensable late-stage intermediate in the convergent synthesis of SIS3, a selective Smad3 phosphorylation inhibitor (IC₅₀ = 3 µM) [1]. The one-pot four-component coupling–cyclization–iodination–alkylation sequence reported by Thieme/Scholarmate specifically requires the 1-methyl-2-phenyl substitution pattern: the N1-methyl protects the pyrrole nitrogen from competing side reactions, while the C2-phenyl provides the steric and electronic environment for regioselective C3 iodination [2]. Attempting this sequence with 2-phenyl-7-azaindole (N1–H) would result in competing N-iodination and ring-expansion side products documented by Herbert and Wibberley [3]. The resulting SIS3 (CAS 1009104-85-1) has been cited in over 65 publications as a standard probe for dissecting TGF-β/Smad3-driven fibrosis and cancer mechanisms.

TGF-β/Smad signaling Chemical biology tool synthesis Fibrosis research

Precursor to Dual mTOR/PI3K Inhibitors via 3-Carboxaldehyde Derivative: Compound II Achieves IC₅₀ = 64 nM (PI3Kα) and 41.5 nM (mTOR)

The 3-carboxaldehyde derivative of the title compound, 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS 521984-95-2), is a critical intermediate in the synthesis of dual mTOR/PI3K inhibitors disclosed in US Patent US20090298820A1 [1]. Condensation of this aldehyde with 4,6-dihydroxybenzofuran-3-one under acidic conditions (HCl, 90 °C) yields compound II, which exhibits IC₅₀ values of 64 nM against PI3Kα and 41.5 nM against mTOR kinase in fluorescence polarization and enzymatic assays, respectively [2]. This represents a balanced dual inhibitory profile. In contrast, the N1–H 2-phenyl analog would yield a 3-carboxaldehyde with an unprotected pyrrole N–H that could participate in undesired intramolecular hydrogen bonding or undergo N-formylation side reactions during Vilsmeier-Haack formylation, complicating the synthetic route and potentially reducing yield [3].

PI3K/mTOR dual inhibition Cancer therapeutics Kinase inhibitor medicinal chemistry

C3 Regioselective Electrophilic Substitution Enabled by N1-Methyl Protection: Avoiding Ring-Expansion and N-Functionalization Side Reactions

The reactivity profile of the title compound is fundamentally altered by N1-methylation. Herbert and Wibberley (1969) demonstrated that 1H-pyrrolo[2,3-b]pyridines undergo electrophilic substitution (nitration, nitrosation, bromination, iodination, Mannich reaction) predominantly at C3 [1]. However, the N1–H 2-phenyl analog undergoes a competing ring-expansion to a 1,8-naphthyridine upon treatment with chloroform and alkali [2]. The N1-methyl group in the title compound eliminates this ring-expansion pathway while preserving C3 electrophilic reactivity, thereby enabling iodination, formylation, and Mannich reactions at C3 with predictable regiochemistry and without N-functionalization byproducts [3]. This contrasts with 1-methyl-7-azaindole (CAS 27257-15-4), which lacks the C2-phenyl and consequently exhibits different regioselectivity in electrophilic substitution and cannot engage in the C2-aryl-directed functionalization exploited in SIS3 and mTOR/PI3K inhibitor syntheses.

Regioselective synthesis Electrophilic aromatic substitution 7-Azaindole reactivity

Reduced Topological Polar Surface Area (17.82 vs. 28.68 Ų) Predicts Superior Passive Membrane Permeability Relative to 2-Phenyl-7-azaindole

The title compound exhibits a topological polar surface area of 17.82 Ų, which is 38% lower than the 28.68 Ų of 2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 10586-52-4) . The PSA reduction arises directly from the replacement of the pyrrole N–H (a strong polarity contributor) with N–CH₃. According to the widely validated Veber rules and subsequent CNS MPO scoring systems, PSA values below 60 Ų correlate with good oral bioavailability, and values below 30 Ų correlate strongly with blood–brain barrier penetration [1]. At 17.82 Ų, the title compound falls into the CNS-penetrant space even before further optimization, whereas the 2-phenyl analog at 28.68 Ų approaches the upper threshold for CNS drug-likeness. When incorporated into larger kinase inhibitor structures, this PSA advantage may translate into improved cellular permeability and oral absorption [2].

Membrane permeability ADME prediction CNS drug discovery

1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 521984-94-1): Priority Application Scenarios Based on Verified Differentiation Evidence


Synthesis of SIS3 and Novel Smad3 Inhibitors for TGF-β-Driven Fibrosis and Oncology Research

The title compound is the validated gateway to SIS3 (Smad3 phosphorylation IC₅₀ = 3 µM), a widely used chemical biology probe with over 65 literature citations . The N1-methyl group is essential for regioselective C3 iodination, which enables the one-pot four-component synthesis of the key 3-iodo intermediate. Research groups studying TGF-β/Smad3-driven pathologies—including idiopathic pulmonary fibrosis, systemic sclerosis, renal fibrosis, and Smad3-dependent tumor invasion—should procure this specific building block to ensure synthetic access to SIS3 and its derivatives, as the N1–H 2-phenyl analog cannot deliver the same intermediate without risking ring-expansion to 1,8-naphthyridine under the required reaction conditions .

Dual PI3K/mTOR Inhibitor Medicinal Chemistry Programs Requiring 3-Carboxaldehyde Intermediate

Medicinal chemistry teams developing ATP-competitive dual PI3Kα/mTOR inhibitors should utilize the title compound as the preferred 7-azaindole core for Vilsmeier-Haack formylation to generate the 3-carboxaldehyde intermediate (CAS 521984-95-2). As demonstrated in US Patent US20090298820A1, condensation of this aldehyde with 4,6-dihydroxybenzofuran-3-one yields compound II with IC₅₀ values of 64 nM (PI3Kα) and 41.5 nM (mTOR) . The N1-methyl protection is critical to prevent competing N-formylation during Vilsmeier-Haack conditions, a side reaction that would occur with the N1–H 2-phenyl analog and necessitate additional protection/deprotection steps, reducing overall yield and increasing synthetic complexity .

Fragment-Based and Cellular Screening Libraries Requiring CNS-Permeable 7-Azaindole Scaffolds

With a PSA of 17.82 Ų (below the 30 Ų CNS permeability threshold), zero H-bond donors, and a balanced XLogP of 2.9, the title compound is among the most favorable 7-azaindole building blocks for fragment-based drug discovery programs targeting intracellular or CNS kinases . Its PSA is 38% lower than that of the 2-phenyl N1–H analog (28.68 Ų), predicting superior passive membrane permeability . When incorporated into fragment libraries for biochemical or cellular screening against kinase panels, this compound provides a more drug-like starting point than either the more polar N1–H analog or the less decorated 1-methyl analog (LogP 1.57), which may lack sufficient lipophilicity for cellular target engagement .

Regioselective C3 Diversification Platform for Parallel Synthesis of 7-Azaindole Kinase Inhibitor Libraries

The title compound serves as an ideal diversification platform for parallel medicinal chemistry because its N1-methyl group blocks competing N-functionalization while the C2-phenyl directs electrophilic substitution exclusively to C3, enabling high-yielding iodination, bromination, nitration, and Mannich reactions at C3 as documented by Herbert and Wibberley . This predictable and singular regiochemistry supports automated parallel synthesis workflows for generating libraries of 3-substituted 7-azaindole kinase inhibitors without the need for protecting group manipulations or chromatographic separation of regioisomeric mixtures. Procurement of this specific building block, rather than the N1–H or C2-unsubstituted analogs, avoids the ring-expansion side reactions and regioisomeric ambiguity that would complicate library synthesis and biological data interpretation .

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